Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)-
Description
This compound features a phenyl ring substituted with chlorine (3-position), fluorine (4-position), and methyl (2-position) groups, linked to an ethanone moiety. Such halogenated acetophenones are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability .
Properties
CAS No. |
154258-08-9 |
|---|---|
Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-7(6(2)12)3-4-8(11)9(5)10/h3-4H,1-2H3 |
InChI Key |
LDTBMWNTAKHGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Directed Chlorination
Chlorination at the C3 position is critical for achieving the target structure. In 1-(2-fluoro-4-methylphenyl)ethanone , bromination at C5 is achieved using NBS under UV light. Analogously, chlorination could be directed by the fluorine atom’s meta-directing effect. A reported method involves treating 4-fluoro-2-methylacetophenone with sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃, yielding 3-chloro-4-fluoro-2-methylacetophenone. This reaction proceeds via electrophilic aromatic substitution, where FeCl₃ enhances chloride ion electrophilicity.
Nitration-Reduction-Sandmeyer Sequence
Nitration followed by reduction and Sandmeyer reaction offers an alternative route. Copper(II) nitrate in trifluoroacetic anhydride selectively nitrates 1-(2-fluoro-4-methylphenyl)ethanone at C5. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) and treatment with CuCl/HCl introduces chlorine. For the target compound, nitration at C3, followed by chloride displacement, would require careful control of directing effects from fluorine and methyl groups.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables precise installation of substituents. A boronic acid bearing chloro and methyl groups (e.g., 3-chloro-2-methylphenylboronic acid) could couple with 4-fluoroiodoacetophenone. This method, exemplified in the synthesis of 2′-fluoro-4′-methylacetophenone , employs tetrakis(triphenylphosphine)palladium(0) in toluene at 120°C.
Ullmann-Type Coupling
Ullmann reactions facilitate aryl chloride formation. A reported protocol couples 4-fluoro-2-methyliodobenzene with acetyl chloride using CuI/L-proline in DMF at 100°C. Adapting this, 3-chloro-4-fluoro-2-methylacetophenone could be synthesized from 3-chloro-4-fluoro-2-methyliodobenzene.
Condensation and Cyclization Pathways
Knorr Pyrazole Synthesis
Malononitrile or ethyl cyanoacetate condensations with α-bromoacetophenones yield cyano-substituted intermediates. For example, 2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile is synthesized from 2-bromo-2′-fluoroacetophenone and malononitrile. Similar strategies could introduce nitrile groups adjacent to the ketone for downstream transformations.
Regiochemical Challenges and Mitigation
The target compound’s vicinal substituents pose significant regiochemical challenges:
-
Steric Effects : The methyl group at C2 hinders electrophilic attack at C3.
-
Electronic Effects : Fluorine’s strong meta-directing influence competes with chlorine’s ortho/para-directing nature.
To address these, directed ortho metalation (DoM) is effective. For instance, lithiation of 4-fluoro-2-methylacetophenone using LDA at -78°C generates a directed ortho-lithio species, which reacts with Cl⁺ sources (e.g., ClSiMe₃) to install chlorine at C3.
Purification and Characterization
Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients. For example, 1-(2-fluoro-4-methylphenyl)ethanone is purified using 10% ethyl acetate in hexanes. Characterization via ¹H NMR reveals distinct coupling patterns: the methyl group at C2 appears as a singlet (δ 2.37 ppm), while fluorine-induced splitting is observed in aromatic protons .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions:
- Oxidation : Converting the ketone to carboxylic acids or other oxidized derivatives.
- Reduction : Transforming the ketone into alcohols.
- Substitution Reactions : The halogen substituents can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Biology
The compound has shown potential in biological applications, particularly in medicinal chemistry:
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as inhibitors for enzymes like tyrosinase. The presence of chlorine and fluorine enhances binding affinity and biological activity .
- Receptor Binding Assays : Due to its structural characteristics, it can be used to study interactions with biological receptors, aiding in drug development efforts.
Industry
In industrial applications, Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- is used in:
- Agrochemicals : As a building block for pesticides and herbicides.
- Dyes and Pigments : Its unique properties allow it to be incorporated into various dye formulations.
Case Study 1: Tyrosinase Inhibition
A study focused on identifying tyrosinase inhibitors highlighted that derivatives of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- exhibited significant inhibitory effects. Compounds were tested for their IC50 values, demonstrating effectiveness in low micromolar ranges (IC50 values from 2.96 to 10.65 μM), showcasing the potential for developing new therapeutic agents against hyperpigmentation disorders .
Case Study 2: Synthesis of Novel Derivatives
Research on synthesizing novel derivatives using Ethanone as a precursor revealed its versatility. By modifying the phenyl ring through nucleophilic substitutions, researchers were able to create compounds with enhanced biological activities, indicating the compound's utility as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Ethanones with Varied Substituent Positions
The position and type of substituents significantly influence physical and chemical properties. For example:
- 1-(4-Chloro-2-fluoro-3-methylphenyl)ethanone (CAS 154257-64-4): Molecular formula: C₉H₈ClFO Molecular weight: 186.61 g/mol Predicted boiling point: 257.6±35.0°C; Density: 1.216±0.06 g/cm³ Substituents: Chloro (4-), fluoro (2-), methyl (3-). This positional isomer demonstrates how substituent arrangement affects polarity and boiling point compared to the target compound .
- 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9): Molecular formula: C₈H₇ClO Substituents: Chloro (2-). Simpler structure with a single chloro group; lower molecular weight (154.59 g/mol) and reduced steric hindrance compared to multi-substituted analogs .
Hydroxy- and Methoxy-Substituted Analogs
Hydroxyl and methoxy groups introduce hydrogen bonding and solubility differences:
- 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS 703-97-9): Molecular formula: C₈H₆ClFO₂ Molecular weight: 188.59 g/mol The hydroxyl group at the 2-position enhances solubility in polar solvents but reduces thermal stability compared to methyl-substituted derivatives .
- 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone (CAS 927802-05-9): Molecular formula: C₉H₉ClO₃ Molecular weight: 200.62 g/mol Methoxy and hydroxyl groups increase molecular weight and alter reactivity, favoring nucleophilic substitution at the chloro position .
Trifluoro-Substituted Derivatives
Trifluoromethyl groups impart unique electronic effects:
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): Similarity score: 0.81 (compared to the target compound) Molecular formula: C₈H₃Cl₂F₃O The electron-withdrawing trifluoro group stabilizes the ketone moiety, increasing resistance to reduction .
Table 1: Key Properties of Selected Analogs
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-(4-Chloro-2-fluoro-3-methylphenyl)ethanone (154257-64-4) | C₉H₈ClFO | 186.61 | N/A | 4-Cl, 2-F, 3-CH₃ |
| 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (703-97-9) | C₈H₆ClFO₂ | 188.59 | N/A | 3-Cl, 4-F, 2-OH |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) | C₉H₉ClO₃ | 200.62 | N/A | 2-Cl, 4-OH, 3-OCH₃ |
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (130336-16-2) | C₈H₃Cl₂F₃O | 247.02 | N/A | 3,5-Cl, 2-CF₃ |
Functional Implications
- Substituent Effects: Chloro/Fluoro Groups: Enhance electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions).
- Stability : Trifluoro and polyhalogenated derivatives exhibit higher thermal stability due to strong C-F/C-Cl bonds .
Biological Activity
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)-, also known by its CAS number 2923-66-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a chloro and fluoro substitution on the phenyl ring, which contributes to its unique chemical reactivity. The presence of these halogens often enhances the biological activity of organic compounds by influencing their interaction with biological targets.
Biological Activities
1. Antioxidant Activity
Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Studies have indicated that derivatives of ethanone compounds exhibit notable antioxidant properties. For example, certain derivatives showed DPPH radical scavenging activity significantly higher than ascorbic acid, a well-known antioxidant .
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 79.62 | 1.37 times higher |
| Compound B | 78.67 | 1.35 times higher |
| Ascorbic Acid | 58.2 | - |
This table illustrates the effectiveness of specific derivatives compared to ascorbic acid in scavenging DPPH radicals.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that ethanone derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, one study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria.
3. Anticancer Activity
Ethanone derivatives have shown promise in anticancer research. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment .
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various ethanone derivatives using the DPPH assay. Results indicated that specific substitutions on the phenyl ring significantly enhanced antioxidant activity, suggesting that structural modifications could lead to more potent antioxidants .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that some compounds exhibited substantial inhibitory effects, indicating their potential use in treating bacterial infections.
Case Study 3: Cancer Cell Line Testing
A comprehensive study assessed the anticancer properties of ethanone derivatives against different human cancer cell lines using MTT assays. The findings revealed that certain compounds had IC50 values in the low micromolar range, indicating strong cytotoxicity compared to standard chemotherapeutic agents .
Q & A
Q. What advanced techniques characterize reaction intermediates (e.g., Grignard adducts or enolate formation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
